molecular formula C22H28N6O4S B2667198 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396747-31-1

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2667198
CAS No.: 1396747-31-1
M. Wt: 472.56
InChI Key: FXZYDQSRDJDJMW-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a potent and selective bifunctional degrader of Bromodomain-containing protein 4 (BRD4), operating through the PROteolysis TArgeting Chimera (PROTAC) mechanism. This compound is designed with a BRD4-binding ligand derived from a BET inhibitor, connected via an ethanediamide linker to a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand. This structure facilitates the simultaneous binding of BRD4 and the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BRD4 protein. The targeted degradation of BRD4, a key transcriptional regulator of oncogenes such as c-MYC, provides a powerful chemical tool for investigating BRD4-dependent signaling and transcription in oncology research, particularly in acute myeloid leukemia and other cancers. By inducing the removal of the BRD4 protein from cells, this degrader offers a distinct advantage over traditional bromodomain inhibitors by providing more sustained suppression of downstream oncogenic pathways and enabling the study of long-term phenotypic consequences. Its research value lies in probing bromodomain biology, validating BRD4 as a therapeutic target, and serving as a lead compound in the development of novel targeted protein degradation therapeutics.

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4S/c1-33(31,32)28-10-2-3-17-4-5-18(13-19(17)28)26-22(30)21(29)25-14-16-6-11-27(12-7-16)20-15-23-8-9-24-20/h4-5,8-9,13,15-16H,2-3,6-7,10-12,14H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYDQSRDJDJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately and then coupled with the piperidine ring through a nucleophilic substitution reaction.

    Coupling of the Rings: The final step involves coupling the tetrahydroquinoline ring with the pyrazine-piperidine moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The methanesulfonyl group and the heterocyclic rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide lies in its combination of functional groups and rings, which confer distinct chemical properties and potential applications. The presence of the pyrazine ring, in particular, may enhance its biological activity and binding affinity compared to similar compounds with different heterocyclic rings.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a methanesulfonamide group and a piperidine moiety with a pyrazine substituent. Its molecular formula is C17H22N4O2SC_{17}H_{22}N_4O_2S, with a molecular weight of approximately 350.45 g/mol. The unique structure suggests potential interactions with various biological targets.

Research indicates that this compound may interact with key enzymes involved in protein synthesis, particularly targeting methionyl-tRNA synthetase. This enzyme plays a crucial role in the translation process by attaching methionine to its corresponding tRNA, thereby influencing protein synthesis in various organisms. The inhibition of this enzyme could have significant implications for developing new antibiotics or treatments for diseases associated with dysregulated protein synthesis.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. The compound has shown efficacy against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism underlying its antimicrobial activity may involve disrupting bacterial protein synthesis pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Research indicates that it may induce apoptosis in cancer cells by interfering with specific signaling pathways related to cell survival and proliferation. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, demonstrating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition of Methionyl-tRNA Synthetase : A study utilized surface plasmon resonance to measure the binding affinity of the compound to methionyl-tRNA synthetase. Results indicated a strong binding interaction, supporting its role as an inhibitor of this enzyme.
  • Antimicrobial Testing : In vitro assays were performed against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against resistant strains.
  • Anticancer Studies : A series of experiments assessed the cytotoxic effects of the compound on cancer cell lines. Results showed significant reductions in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Comparison with Similar Compounds

To understand the uniqueness of this compound compared to other compounds with similar structures, a comparison table is presented below:

Compound NameStructureKey FeaturesUnique Aspects
N-(4-chlorophenyl)-N,N-dimethylformamideStructureContains a chlorophenyl groupLacks tetrahydroquinoline structure
5-MethylimidazoleStructureSimple imidazole derivativeNo sulfonamide or tetrahydroquinoline components
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamideStructureComplex structure with multiple functional groupsCombines methanesulfonamide and nitrobenzamide functionalities

The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.

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